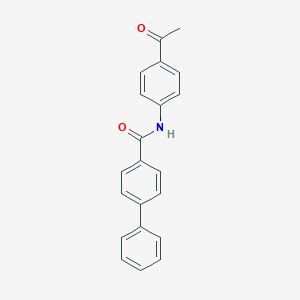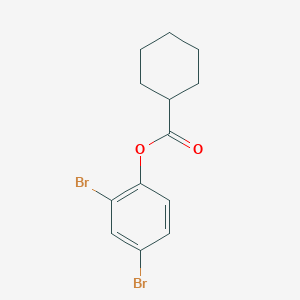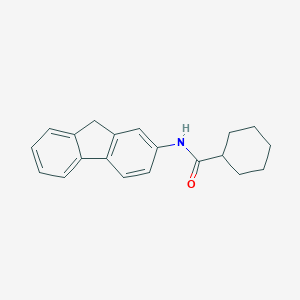![molecular formula C18H14S3 B289759 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole, also known as MDDDT, is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications. MDDDT is a member of the dithiolene family of compounds, which are known for their ability to form stable complexes with various metals and exhibit interesting electronic and magnetic properties. In
Wirkmechanismus
The mechanism of action of 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is not fully understood, but it is believed to involve the formation of stable complexes with various metals. These complexes can exhibit interesting electronic and magnetic properties, which make them useful in a variety of applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole. However, studies have shown that 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole can exhibit antimicrobial activity against various bacteria and fungi. Additionally, 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole in lab experiments is its relative ease of synthesis and availability. Additionally, 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole exhibits excellent stability and can be stored for long periods without degradation. However, one limitation of using 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is its potential toxicity. Care must be taken when handling 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole to avoid exposure to skin or inhalation.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole. One area of interest is in the development of new materials for energy storage and conversion. 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has been shown to exhibit excellent electrical conductivity and could be used to produce high-performance batteries and supercapacitors. Additionally, 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole could be used as a catalyst in various chemical reactions due to its ability to form stable complexes with metals. Further research is needed to fully understand the potential applications of 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole in these areas.
Synthesemethoden
The synthesis of 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole involves the reaction of 2,5-diphenyl-1,3,4-dithiadiazole with methyliodide in the presence of a strong base such as potassium carbonate. The resulting product is then treated with sulfur to form 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole. The synthesis of 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is a relatively simple process that can be carried out in a laboratory setting with ease. However, the purity of the final product can be affected by the quality of the starting materials and the conditions used during the reaction.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new materials for electronic devices. 2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has been shown to exhibit excellent electrical conductivity and can be used to produce thin films and nanowires for use in transistors, sensors, and other electronic devices.
Eigenschaften
Molekularformel |
C18H14S3 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
3-methyl-4,7-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C18H14S3/c1-13-18(15-10-6-3-7-11-15)17-12-16(20-21(17)19-13)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI-Schlüssel |
ZKISMUGJTUIRKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=S(S1)SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C2=S(S1)SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



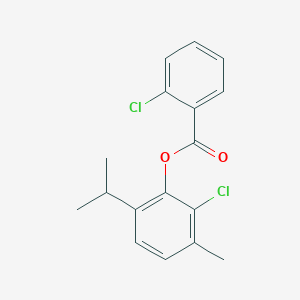
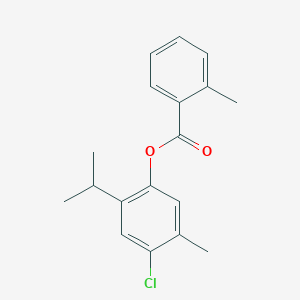
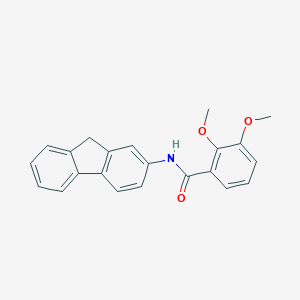
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)


